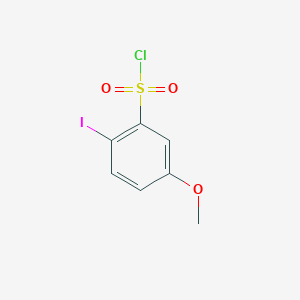

2-Iodo-5-methoxybenzenesulfonyl chloride

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR

- Methoxy group (-OCH₃) : Singlet at δ 3.8–4.0 ppm (integration: 3H).

- Aromatic protons : Splitting patterns depend on substituents. For example, in analogous compounds , protons adjacent to electron-withdrawing groups (e.g., -SO₂Cl) resonate downfield.

- H-3 (adjacent to -SO₂Cl and -OCH₃): δ ~7.5–7.8 ppm (doublet).

- H-4 (para to -SO₂Cl): δ ~7.0–7.3 ppm (doublet).

- Iodo substituent : No direct proton signal; influences adjacent proton shifts via inductive effects.

¹³C NMR

- Sulfonyl carbons : S=O carbons appear at δ ~110–130 ppm.

- Methoxy carbon : δ ~55–60 ppm.

- Aromatic carbons : δ ~120–150 ppm, with deshielded carbons near -SO₂Cl and -I.

Infrared (IR) and Raman Vibrational Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| S=O (sulfonyl) | 1370–1170 | Asymmetric and symmetric stretches |

| C-O-C (methoxy) | 2800–2900 | C-H stretches |

| C-I (iodo) | 600–800 | C-I stretch |

| Aromatic C-H | 3000–3100 | Sp² C-H stretches |

- S=O bending : ~400–600 cm⁻¹ (symmetric modes).

- C-I vibration : ~200–300 cm⁻¹ (weak signal due to heavy atom).

- Aromatic ring modes : ~600–1600 cm⁻¹ (C-C and C-H deformations).

Mass Spectrometric Fragmentation Patterns

| m/z | Fragment | Mechanism |

|---|---|---|

| 332.54 | [M]⁺ | Molecular ion (C₇H₆ClIO₃S⁺) |

| 297.03 | [M - Cl]⁺ | Loss of chlorine atom |

| 245.01 | [M - SO₂]⁺ | Elimination of sulfur dioxide |

| 157.05 | [C₇H₆I]⁺ | Cleavage of -SO₂Cl and -OCH₃ |

The iodine isotope pattern (¹²⁷I: ~25%, ¹²⁹I: ~74%) creates a characteristic 1:3:3:1 ratio for peaks separated by 2 m/z units.

Computational Modeling Studies

Density Functional Theory (DFT) Calculations

DFT studies reveal electron density distribution and reactivity trends. The sulfonyl chloride group exhibits low electron density at sulfur, confirming its electrophilic nature. The methoxy group donates electron density via resonance, slightly stabilizing the ring, while the iodo substituent withdraws electrons inductively. Frontier molecular orbitals (HOMO/LUMO) indicate that nucleophilic attack occurs at the sulfur center, consistent with its reactivity in substitution reactions.

特性

IUPAC Name |

2-iodo-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUTEOEJCFDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Sequence and Stoichiometric Considerations

The diazonium pathway begins with iodophenol derivatives, such as 4-iodo-2-methoxyphenol, which undergo diazotization using sodium nitrite in hydrochloric acid at subzero temperatures. Key steps include:

- Diazonium formation : A solution of sodium nitrite (1.1 equiv) is added to the iodophenol substrate in HCl (2.5 M) at -10°C, generating a light orange diazonium intermediate within 1 hour.

- Sulfur dioxide incorporation : The diazonium salt is introduced to a mixture of copper(I) chloride (0.1 equiv), liquid sulfur dioxide, and acetic acid at 0°C, facilitating sulfonic acid formation.

- Chlorination : Gaseous chlorine (1.0 equiv) is bubbled through the sulfonic acid solution in dichloromethane at -5°C, yielding the sulfonyl chloride product.

Table 1: Optimized Conditions for Diazonium Sulfonation

| Parameter | Value | Source |

|---|---|---|

| Diazotization temperature | -10°C to -5°C | |

| SO₂ reaction time | 1 hour at 0°C | |

| Chlorination equivalence | 1.0 equiv Cl₂ | |

| Final yield | 86% after recrystallization |

Purification and Byproduct Mitigation

Post-reaction processing involves sequential washes with pre-cooled sodium thiosulfate (1 M) and brine to remove excess chlorine and copper residues. Flash chromatography (5→10% ethyl acetate/hexane) isolates the sulfonyl chloride, followed by recrystallization in hexanes at -20°C for 48 hours to achieve >99% purity. Common byproducts include disulfonic acids (≤7%) and dehalogenated derivatives, which are minimized by maintaining temperatures below -5°C during chlorination.

Chlorosulfonic Acid-Mediated Direct Sulfonation

Industrial-Scale Protocol

Chinese Patent CN1884259A details a high-yield route adapting chlorosulfonic acid for bulk synthesis. The process involves:

- Etherification : Methyl salicylate is treated with dimethyl sulfate (1.2 equiv) in methanol to install the methoxy group.

- Sulfonation : Chlorosulfonic acid (6.0 equiv) is added dropwise at 45–50°C, forming the sulfonic acid intermediate over 2 hours.

- Chlorination : Thionyl chloride (3.0 equiv) refluxes with the sulfonic acid in toluene, achieving quantitative conversion to the sulfonyl chloride.

Table 2: Chlorosulfonation Process Metrics

| Metric | Value | Source |

|---|---|---|

化学反応の分析

Types of Reactions

2-Iodo-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonamide derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding deiodinated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Sulfonamide derivatives.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Deiodinated compounds.

科学的研究の応用

Biological Applications

- Modification of Biomolecules : This compound is utilized in the modification of proteins and other biomolecules, facilitating studies on their functions and interactions. For instance, it can be used to create sulfonamide derivatives that serve as probes in biological assays .

- Pharmaceutical Intermediates : It plays a crucial role in synthesizing pharmaceutical intermediates, contributing to the development of new drugs targeting various diseases .

Medicinal Chemistry

- Synthesis of Active Pharmaceutical Ingredients : 2-Iodo-5-methoxybenzenesulfonyl chloride is employed in the synthesis of active pharmaceutical ingredients (APIs), particularly those that require sulfonamide functionalities for enhanced biological activity .

- Antidepressant Development : Recent studies have indicated its potential use in synthesizing compounds that act as selective serotonin receptor antagonists, which may have antidepressant properties .

Industrial Applications

- Production of Specialty Chemicals : The compound is also utilized in the production of specialty chemicals, including agrochemicals and materials used in various industrial processes . Its ability to form covalent bonds with nucleophiles makes it valuable in creating diverse chemical products.

Case Study: Synthesis of Antidepressant Compounds

A mechanochemical approach was developed to synthesize a selective 5-HT7 receptor antagonist using this compound as a key intermediate. This method demonstrated a sustainable pathway for producing compounds with potential antidepressant effects .

Case Study: Drug Discovery

In drug discovery efforts targeting MYC oncogenes, high-throughput screening identified compounds derived from this compound that inhibited protein interactions critical for tumor growth. These findings highlight its relevance in developing novel cancer therapeutics .

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biological Research | Modification of biomolecules | Enhances understanding of protein interactions |

| Medicinal Chemistry | Synthesis of APIs | Contributes to drug development for various diseases |

| Industrial Chemistry | Production of specialty chemicals | Valuable for creating diverse chemical products |

| Drug Discovery | Development of antidepressants | Identified as a key intermediate in synthesizing effective drugs |

作用機序

The mechanism of action of 2-Iodo-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The iodine atom and methoxy group also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

類似化合物との比較

Comparison with 2-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

Structural Differences :

Table 1: Structural and Functional Comparison

| Property | 2-Iodo-5-methoxybenzenesulfonyl chloride | 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride |

|---|---|---|

| Substituents | Iodo (ortho), methoxy (para) | 1,3-Oxazole (ortho) |

| Electronic Effects | Electron-donating (methoxy), halogen | Electron-withdrawing (oxazole) |

| Key Applications | Sulfonamide synthesis, heavy-atom reagent | Heterocyclic drug intermediates |

| Molecular Weight (approx.) | ~332.6 g/mol | ~257.7 g/mol |

Comparison with 5-Iodo-2-pyrimidinone Deoxyribonucleoside (IPdR)

Structural Differences :

- IPdR (5-iodo-2-pyrimidinone deoxyribonucleoside) is a nucleoside analog with an iodine-substituted pyrimidine ring linked to a deoxyribose sugar .

- Unlike this compound, IPdR lacks a sulfonyl chloride group and is instead a bioactive molecule designed to mimic nucleotides.

Mechanistic and Functional Contrasts :

- IPdR inhibits herpes simplex virus (HSV) DNA synthesis by acting as a chain terminator or damaging viral DNA templates. Its iodine substitution enhances metabolic stability and binding affinity to viral polymerases .

- The iodine in this compound serves a structural or synthetic role rather than a therapeutic one. Its sulfonyl chloride group is reactive toward nucleophiles (e.g., amines), whereas IPdR’s activity depends on phosphorylation by viral kinases.

Research Findings and Implications

- Synthetic Utility : this compound’s iodine atom enables participation in Ullmann or Suzuki-Miyaura couplings, expanding its utility in constructing complex aromatic systems. In contrast, oxazole-containing sulfonyl chlorides are preferred for heterocyclic diversification .

- Stability Considerations : The methoxy group in this compound may reduce hydrolysis rates of the sulfonyl chloride compared to electron-deficient analogs, as observed in related compounds .

生物活性

2-Iodo-5-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles. The presence of iodine enhances its electrophilic properties, making it a valuable reagent in organic synthesis and biological applications.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic amino acid residues in proteins, such as serine and cysteine. This interaction can lead to enzyme inhibition or modification of protein function, which is crucial for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group acts as an electrophile, allowing it to react with active-site residues in enzymes, potentially leading to irreversible inhibition.

- Protein Labeling : It can label proteins in biochemical assays, facilitating studies on protein interactions and functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit certain proteases, which are often overexpressed in cancerous tissues .

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics .

- Enzyme Modulation : It is being investigated for its role in modulating enzyme activity related to metabolic pathways, which could have implications for treating metabolic disorders.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Enzyme Inhibition : A high-throughput screening identified this compound as a potent inhibitor of the WDR5 protein complex involved in cancer progression. The binding affinity was characterized using fluorescence polarization assays and NMR spectroscopy, revealing significant inhibitory effects at micromolar concentrations .

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli comparable to traditional antibiotics .

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxybenzenesulfonyl chloride with iodine or iodine-containing reagents under controlled conditions. This synthetic route allows for the introduction of the iodine substituent while preserving the sulfonyl chloride functionality.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for preparing 2-iodo-5-methoxybenzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves converting the corresponding sulfonic acid derivative to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, sulfonic acids react with SOCl₂ under reflux (60–80°C) in anhydrous conditions, yielding sulfonyl chlorides . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Control of moisture is critical to avoid hydrolysis, and inert atmospheres (e.g., nitrogen) enhance yield .

Q. How can researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : This compound is moisture-sensitive and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Handling requires personal protective equipment (PPE), including nitrile gloves and lab coats, in a fume hood to minimize inhalation risks. Work surfaces should be dry, and spills must be neutralized with sodium bicarbonate before disposal .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and iodo groups).

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) spectroscopy : Peaks near 1370 cm⁻¹ and 1170 cm⁻¹ indicate sulfonyl chloride functional groups.

- Elemental analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How does the electron-withdrawing iodo group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The iodine atom at the ortho position creates steric hindrance and electronic deactivation, slowing nucleophilic attack on the sulfonyl chloride group. Researchers can mitigate this by using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–70°C). Kinetic studies via UV-Vis spectroscopy or HPLC can quantify reaction rates .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for sulfonation reactions involving this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete reaction modeling. Validate computational models (e.g., DFT calculations) by:

Q. How can researchers leverage this compound as a precursor in cross-coupling reactions?

- Methodological Answer : The iodine substituent enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

- React with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C.

- Monitor by TLC and isolate products via column chromatography.

- Challenges include competing sulfonyl chloride reactivity, which may require protecting-group strategies .

Q. What are the stability limits of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays show degradation above 40°C or in alkaline conditions (pH > 9). To assess:

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate gradients (5–20% EtOAc) to separate polar byproducts. For highly impure batches, recrystallization from dichloromethane/hexane mixtures improves purity. Centrifugal partition chromatography (CPC) is an alternative for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。